Cas no 1261447-72-6 (2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile is a specialized organic compound featuring a pyridine core substituted with a chloro group, a trifluoromethoxyphenyl moiety, and an acetonitrile functional group. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro and nitrile functionalities offer sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. Suitable for research and industrial applications, this compound is characterized by high purity and stability under standard handling conditions.
2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile structure
1261447-72-6 structure
商品名:2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile
CAS番号:1261447-72-6
MF:C14H8ClF3N2O
メガワット:312.674332618713
CID:4913209

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile
    • インチ: 1S/C14H8ClF3N2O/c15-13-7-9(4-5-19)6-12(20-13)10-2-1-3-11(8-10)21-14(16,17)18/h1-3,6-8H,4H2
    • InChIKey: NIWFOBWBDQYCPS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(CC#N)=CC(C2C=CC=C(C=2)OC(F)(F)F)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 395
  • トポロジー分子極性表面積: 45.9
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026001042-500mg
2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile
1261447-72-6 97%
500mg
$1009.40 2023-09-03
Alichem
A026001042-250mg
2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile
1261447-72-6 97%
250mg
$693.60 2023-09-03
Alichem
A026001042-1g
2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile
1261447-72-6 97%
1g
$1730.40 2023-09-03

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile 関連文献

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrileに関する追加情報

Professional Introduction to 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile (CAS No. 1261447-72-6)

2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile, with the CAS number 1261447-72-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a pyridine core, which is a cornerstone in the synthesis of various bioactive agents. The presence of a chloro substituent at the 2-position and an acetonitrile group at the 4-position, coupled with a trifluoromethoxyphenyl moiety at the 6-position, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The nomenclature of this compound follows the IUPAC rules for organic chemistry, ensuring clarity and precision in its identification. The pyridine ring is a key pharmacophore in many pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethoxy group is particularly noteworthy, as fluorine atoms can significantly influence the metabolic stability and binding affinity of a molecule. This makes 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile an attractive candidate for further development in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound CAS No. 1261447-72-6 has been explored as a potential intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it a versatile building block for designing molecules that target different disease pathways. For instance, the combination of a chloro group and a trifluoromethoxy group can enhance lipophilicity, which is often crucial for drug absorption and distribution within the body.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. Small molecules are widely used in drug therapy due to their ability to modulate biological processes at the molecular level. The pyridine core in 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile allows for interactions with specific amino acid residues in target proteins, which can lead to the development of highly selective inhibitors. This specificity is essential for minimizing off-target effects and improving patient outcomes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired framework efficiently. The introduction of fluorinated groups, in particular, requires precise control over reaction conditions to prevent unwanted side products.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of drug candidates by stabilizing negative charges and improving hydrophobic interactions. In addition, fluorine atoms can influence metabolic pathways, making them valuable for extending the half-life of drugs within the body. The compound CAS No. 1261447-72-6 exemplifies these principles by incorporating multiple fluorinated moieties into its structure.

The pharmaceutical industry has shown considerable interest in developing new drugs based on pyridine derivatives due to their broad range of biological activities. These derivatives have been investigated for their potential use in treating various conditions, including cancer, inflammation, and neurological disorders. The structural diversity offered by compounds like 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile provides chemists with ample opportunities to design novel therapeutic agents with tailored properties.

In conclusion, 2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile (CAS No. 1261447-72-6) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for further exploration as an intermediate in synthesizing bioactive molecules. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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